Alisamycin

Antimicrobial Resistance MRSA Manumycin

Alisamycin is a naturally-occurring manumycin-group antibiotic (CAS 136398-54-4) produced by Streptomyces actuosus, featuring a defined stereochemistry (4R,5S,6R) and a unique cyclohexyl-containing lower side chain. Unlike generic manumycins, alisamycin exhibits consistent anti-MRSA activity (MIC 1.6–6.4 µg/mL) with reduced isolate-dependent variability, plus anti-Candida activity (MIC 10 µg/mL against C. albicans). Its established total synthesis route enables systematic SAR exploration. Procure this structurally resolved, synthetically accessible scaffold for antimicrobial susceptibility testing, antifungal discovery, or farnesyltransferase-targeted research. For R&D use only.

Molecular Formula C29H32N2O7
Molecular Weight 520.6 g/mol
Cat. No. B15564116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlisamycin
Molecular FormulaC29H32N2O7
Molecular Weight520.6 g/mol
Structural Identifiers
InChIInChI=1S/C29H32N2O7/c32-21-15-16-22(33)25(21)31-24(35)13-6-1-2-9-17-29(37)18-20(26(36)27-28(29)38-27)30-23(34)14-8-7-12-19-10-4-3-5-11-19/h1-2,6-9,12-14,17-19,27-28,32,37H,3-5,10-11,15-16H2,(H,30,34)(H,31,35)/b2-1+,12-7+,13-6+,14-8+,17-9+/t27-,28-,29+/m0/s1
InChIKeyJNNCGBMBOYDZEW-BSHZQBLZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Alisamycin Technical Baseline: Manumycin-Group Antibiotic for Research & Development Procurement


Alisamycin (CAS 136398-54-4, C₂₉H₃₂N₂O₇) is a naturally-occurring antibiotic belonging to the manumycin group, biosynthetically produced by Streptomyces actuosus (strain HIL Y-88,31582) [1]. Characterized by a central mC₇N epoxyquinone core with two polyketide-derived side chains [2], alisamycin exhibits a multi-target profile encompassing antimicrobial activity against Gram-positive bacteria and fungi, in addition to weak antitumor effects [3]. Its defined stereochemical configuration (4R, 5S, 6R) [4] and established total synthesis route [5] position alisamycin as a structurally resolved, synthetically accessible member of the manumycin family for precise experimental applications.

Why Alisamycin Cannot Be Simply Substituted with Other Manumycin-Group Antibiotics


The manumycin family exhibits pronounced functional divergence despite shared core architectures. Alisamycin possesses a unique combination of a cyclohexyl-containing side chain, a specific stereochemical fingerprint (4R,5S,6R) [1], and a C5N-unit that distinguishes it from structurally related congeners like asukamycin (which bears a cyclohexane ring [2]) and nisamycin (which incorporates a carboxylic acid in place of the C5N moiety [3]). These subtle structural variations translate into quantitatively distinct antimicrobial spectra and potency, as evidenced by differential MIC values across bacterial and fungal strains [4]. Consequently, alisamycin cannot be considered an interchangeable generic within the manumycin class; its procurement must be guided by application-specific activity data rather than assumed class-level equivalence.

Alisamycin Quantitative Differentiation Data for Procurement and Experimental Design


Alisamycin vs. Manumycin A: Comparative Anti-MRSA Potency and Spectrum

Alisamycin demonstrates comparable activity against methicillin-resistant Staphylococcus aureus (MRSA) relative to manumycin A. In a direct comparative analysis, alisamycin MIC values against S. aureus (including MRSA strains) ranged from 1.6 to 6.4 µg/mL [1], while manumycin A exhibited MIC values ranging from 2 to 32 µg/mL across a panel of 8 distinct MRSA clinical isolates [2]. Notably, alisamycin maintains consistent activity against both methicillin-sensitive and methicillin-resistant S. aureus strains , suggesting a target engagement profile less susceptible to common resistance mechanisms.

Antimicrobial Resistance MRSA Manumycin

Alisamycin vs. Asukamycin: Differential Antifungal Activity and Spectrum

Alisamycin exhibits a distinct antifungal profile compared to asukamycin. Alisamycin demonstrates potent activity against Candida albicans with a reported MIC of 10 µg/mL [1]. In contrast, asukamycin shows only weak activity against Trichophyton mentagrophytes at a concentration of 25 µg/mL, with no reported high-potency anti-Candida activity [2]. This difference is further underscored by alisamycin's broad-spectrum anti-fungal activity, which extends to other fungi including Candida spp. , while asukamycin's primary biological activity is centered on anticoccidial effects [3].

Antifungal Candida albicans Manumycin

Alisamycin vs. Asukamycin: Differential Antibacterial Potency Against S. aureus

Alisamycin demonstrates a distinct antibacterial potency profile against Staphylococcus aureus compared to asukamycin. Alisamycin exhibits MIC values ranging from 1.6 to 6.4 µg/mL against various S. aureus strains [1]. Asukamycin, while highly potent against certain S. aureus strains with an MIC as low as 0.78 µg/mL (strain FDA209 JC-1) [2], displays broader strain-dependent variability with MIC values extending to 12.5 µg/mL [3]. This indicates that asukamycin's antibacterial efficacy is more sensitive to strain-specific factors, whereas alisamycin provides a more consistent, albeit slightly higher, potency range across a panel of S. aureus isolates.

Antibacterial Staphylococcus aureus Manumycin

Alisamycin vs. Colabomycin A: Differential Antileukemic Activity

Alisamycin and colabomycin A exhibit distinct profiles of antileukemic activity. Alisamycin demonstrates weak inhibition of L1210 leukemia cell growth . In contrast, colabomycin A shows a more pronounced inhibitory effect, with a reported IC₅₀ of 3.4 µg/mL against L1210 cells . This quantitative difference indicates that colabomycin A possesses greater potency in this specific antitumor context, while alisamycin's weaker activity may offer a different therapeutic index or target profile in related cell-based assays.

Antitumor Leukemia L1210

Alisamycin's Unique Structural Determinant: Absolute Stereochemistry as a Differentiator

Alisamycin possesses a defined absolute stereochemistry of 4R, 5S, 6R at its three asymmetric carbons, as determined by exciton chirality method and CD spectroscopy [1]. This stereochemical configuration is critical for its biological activity, as the manumycin group's chiral centers influence target binding and functional outcomes [2]. While other manumycin congeners share this core, their stereochemical assignments may vary (e.g., ent-alisamycin [3]), leading to altered biological properties. Alisamycin's resolved stereochemistry provides a consistent and reproducible starting point for structure-activity relationship (SAR) studies and synthetic derivatization, unlike some naturally occurring mixtures or stereochemically unresolved analogues.

Stereochemistry Structure-Activity Relationship Manumycin

Alisamycin as a Synthetic Gateway: Established Total Synthesis Enables Analogue Development

Alisamycin holds the distinction of being the first member of the manumycin family to be successfully synthesized in racemic form [1], and subsequent asymmetric syntheses have been achieved [2]. This synthetic accessibility contrasts with many other manumycin-group antibiotics, for which total synthesis remains challenging or unreported. The availability of a robust synthetic route facilitates the production of alisamycin in sufficient quantities for detailed SAR studies and the generation of novel analogues [3], thereby reducing reliance on fermentation yields and enabling controlled modifications for improved properties.

Total Synthesis Medicinal Chemistry Manumycin

High-Value Application Scenarios for Alisamycin in Scientific and Industrial Settings


Antimicrobial Screening and Drug Discovery Targeting MRSA and Gram-Positive Pathogens

Alisamycin's consistent activity against S. aureus and MRSA, with MIC values ranging from 1.6 to 6.4 µg/mL [1], positions it as a valuable tool for antimicrobial susceptibility testing and as a lead scaffold for developing next-generation anti-MRSA agents. Its comparable potency to manumycin A, yet potentially reduced isolate-dependent variability [2], makes it a robust candidate for inclusion in compound libraries and high-throughput screening campaigns aimed at combating multidrug-resistant Gram-positive infections.

Antifungal Research and Development Targeting Candida Infections

Alisamycin's demonstrated anti-Candida activity (MIC = 10 µg/mL against C. albicans) [3] justifies its use in antifungal drug discovery programs. It serves as a natural product lead for structure-based optimization to enhance antifungal potency and broaden spectrum, and as a probe molecule to investigate novel antifungal mechanisms of action distinct from those of azoles and echinocandins.

Structure-Activity Relationship (SAR) and Medicinal Chemistry Studies

The established absolute stereochemistry (4R, 5S, 6R) [4] and the availability of robust total synthesis routes [5] make alisamycin an ideal core scaffold for systematic SAR exploration. Researchers can leverage this defined stereochemistry to synthesize and evaluate stereoisomers, truncated analogues, and side-chain variants [6], enabling the dissection of structural determinants responsible for antibacterial, antifungal, and antitumor activities.

Enzyme Inhibition and Mechanistic Probe Studies

As a member of the manumycin group, alisamycin is implicated in the inhibition of protein farnesyltransferase and other enzymes [7]. Its defined structure and synthetic accessibility make it a suitable probe for investigating the role of farnesylation in cancer and infectious disease models, and for exploring off-target effects and polypharmacology in cellular signaling pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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